molecular formula C16H14N6O B2508122 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide CAS No. 2034324-43-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide

Cat. No.: B2508122
CAS No.: 2034324-43-9
M. Wt: 306.329
InChI Key: WHRQLCFFXCPNGE-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is a synthetic compound that belongs to the class of triazolopyrimidines.

Biochemical Analysis

Biochemical Properties

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment. Additionally, this compound may interact with adenosine receptors, influencing various signaling pathways .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In particular, this compound can downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, thereby promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . Additionally, this compound can interact with adenosine receptors, modulating their activity and influencing various cellular responses . These interactions result in changes in gene expression, enzyme activity, and cellular signaling, ultimately leading to the observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDK2 and prolonged cellular effects . Over time, the compound may undergo metabolic degradation, leading to a decrease in its efficacy and potential changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interactions with other cellular targets . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects on cellular function. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular responses . In the mitochondria, it can affect mitochondrial function and energy metabolism, contributing to its overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide typically involves the following steps:

Industrial Production Methods

The use of microwave-assisted synthesis can be adapted for industrial-scale production to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-cyano-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c17-8-12-3-5-14(6-4-12)15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRQLCFFXCPNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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